3-Benzo[1,3]dioxol-5-ylmethyl-piperidine
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives is well-documented in the provided papers. For instance, the synthesis of acetylcholinesterase inhibitors involves the creation of a rigid analogue with a 2-isoindoline moiety replaced by an indanone moiety, resulting in potent inhibitors like compound 13e . Another paper describes the synthesis of benzimidazolone derivatives with a benzo-1,4-dioxan-2-ylmethyl piperidine moiety, indicating the versatility of piperidine in forming neuroleptic agents . Additionally, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives for antimicrobial activity against tomato plant pathogens is reported, showcasing the agricultural applications of such compounds .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The vibrational spectra and molecular structure of a benzoxazolone molecule with a piperidine moiety were determined using computational methods, highlighting the importance of conformer stability in the compound's properties . The crystal structure of a donapezil impurity with a piperidine ring was also elucidated, providing insights into the three-dimensional arrangement of such molecules .
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives is influenced by their functional groups and molecular structure. The papers do not provide explicit details on the chemical reactions of "3-Benzo[1,3]dioxol-5-ylmethyl-piperidine," but they do discuss the reactivity of similar compounds. For example, the synthesis of oxadiazole derivatives involves multiple steps, including esterification, hydrazide formation, and sulfide formation, indicating a complex reactivity profile for these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are determined by their molecular structure and substituents. The crystal structure analysis of various piperidine-containing compounds provides information on their solid-state properties, such as unit-cell parameters and crystal system . The synthesis of a novel scaffold for drug discovery, a spiro[1,5-benzoxazepine-2,4′-piperidine], demonstrates the potential for creating diverse molecules with specific orientations of side chains, which can influence their physical properties .
Safety And Hazards
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-11(8-14-5-1)6-10-3-4-12-13(7-10)16-9-15-12/h3-4,7,11,14H,1-2,5-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIVRLDNRBEOHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588812 | |
Record name | 3-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzo[1,3]dioxol-5-ylmethyl-piperidine | |
CAS RN |
955314-95-1 | |
Record name | 3-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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